molecular formula C26H23N5O5 B2705449 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1296346-62-7

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2705449
CAS No.: 1296346-62-7
M. Wt: 485.5
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines . This approach allows for the formation of the triazoloquinazoline core through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazoloquinazoline core are replaced by other substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.

Scientific Research Applications

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions like cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide include other triazoloquinazolines and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties. Examples of similar compounds include:

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-35-19-12-18(13-20(14-19)36-2)27-23(32)16-30-26(34)31-22-11-7-6-10-21(22)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRGGGGUSKUZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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